An In-depth Technical Guide to Phenylacetic Acid Derivatives: Focus on 2-(4-(methoxymethyl)phenyl)acetic acid and its Analogue 2-(4-methoxyphenyl)acetic acid
An In-depth Technical Guide to Phenylacetic Acid Derivatives: Focus on 2-(4-(methoxymethyl)phenyl)acetic acid and its Analogue 2-(4-methoxyphenyl)acetic acid
Disclaimer: This technical guide addresses the basic properties of 2-(4-(methoxymethyl)phenyl)acetic acid. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this document also provides a comprehensive overview of the closely related and well-studied analogue, 2-(4-methoxyphenyl)acetic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals.
2-(4-(methoxymethyl)phenyl)acetic acid
Scientific literature and extensive databases contain limited information regarding the detailed physicochemical properties, experimental protocols, and biological activities of 2-(4-(methoxymethyl)phenyl)acetic acid. The available data primarily consists of its basic chemical identifiers.
Basic Properties
Below is a summary of the fundamental properties of 2-(4-(methoxymethyl)phenyl)acetic acid.
| Property | Value |
| CAS Number | 343880-24-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
2-(4-methoxyphenyl)acetic acid: A Comprehensive Technical Overview
As a close structural analogue, 2-(4-methoxyphenyl)acetic acid offers a wealth of scientific data. This section provides an in-depth guide to its properties, synthesis, and biological relevance.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(4-methoxyphenyl)acetic acid.
| Property | Value | Reference |
| CAS Number | 104-01-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | Pale yellow or off-white colored flakes | [2] |
| Melting Point | 87 °C | [2] |
| Boiling Point | 138-140 °C at 3.00 mm Hg | [1] |
| Solubility in Water | 18 mg/mL | [2] |
| LogP | 1.42 | [2] |
| pKa | Not explicitly found, but expected to be around 4-5 for the carboxylic acid group. |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 2-(4-methoxyphenyl)acetic acid.
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| 3.60 | s |
| 3.81 | s |
| 6.87 | d |
| 6.89 | d |
| 7.20 | d |
| 7.22 | d |
| Reference | [3] |
| ¹³C NMR | |
| Chemical Shift (ppm) | |
| 45.97 | |
| 58.07 | |
| 116.48 | |
| 132.90 | |
| Reference | [2] |
Experimental Protocols
2.3.1. Synthesis of 2-(4-methoxyphenyl)acetic acid via Bromination of 4-methoxyphenylacetic acid
This protocol describes the synthesis of a derivative of the target compound, which illustrates a common synthetic manipulation of this class of molecules. A detailed synthesis for 2-(3-Bromo-4-methoxyphenyl)acetic acid is provided as an example of a typical laboratory procedure.[4]
Materials:
-
4-methoxyphenylacetic acid (10 g, 60.2 mmol)
-
Acetic acid (90 ml)
-
Bromine (9.62 g, 3.1 ml, 60.2 mmol)
-
Ice-water
Procedure:
-
A solution of 4-methoxyphenylacetic acid in acetic acid is stirred.
-
A solution of bromine in acetic acid is added dropwise over 30 minutes.
-
The mixture is stirred at room temperature for 60 minutes.
-
The reaction mixture is then poured into ice-water.
-
The resulting mixture is stirred, filtered, and rinsed with ice-water.
-
The crude product is air-dried and recrystallized from hot xylene to yield the final product.[4]
2.3.2. General Analytical Procedures
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[5][6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) to confirm the molecular weight and elemental composition.[5]
-
Infrared Spectroscopy: IR spectra are recorded on a spectrophotometer, typically using a KBr pellet, to identify functional groups.[5]
Biological Activity and Significance
2-(4-methoxyphenyl)acetic acid is recognized as a human plasma metabolite and has been investigated as a potential biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy controls.[7][8] It is also known as a 4-O-methylated catecholamine metabolite found in normal human urine, cerebrospinal fluid, and brain tissue.[9][10] Furthermore, it has been identified as a plant metabolite with growth-retardant properties and as a metabolite of Aspergillus niger.[2][9]
Mandatory Visualizations
Caption: A diagram illustrating the synthesis workflow for a brominated derivative of 2-(4-methoxyphenyl)acetic acid.
Caption: A conceptual diagram showing the biological roles and significance of 2-(4-methoxyphenyl)acetic acid.
References
- 1. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]
- 10. glpbio.cn [glpbio.cn]
